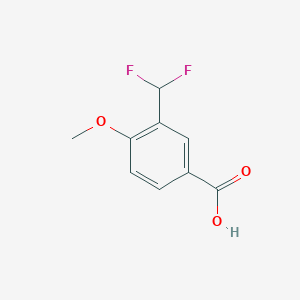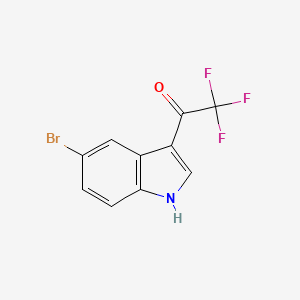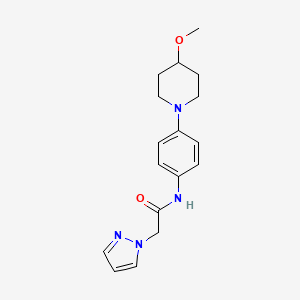
3-(Difluoromethyl)-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It is a part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound is part of a group of novel difluoromethylated heterocycles .Molecular Structure Analysis
The compound consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H6F2N2O2 and a molecular weight of 176.12 .Scientific Research Applications
Fungicide Development
“3-(Difluoromethyl)-4-methoxybenzoic acid” is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors are applied against a variety of phytopathogens including seed- and soilborne diseases, such as take-all disease and fusarium head blight, many different foliar cereal, fruit, and vegetable diseases .
Synthesis of Novel Heterocycles
This compound has been used in the development of completely novel difluoromethylated heterocycles . These include 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .
Antifungal Activity
Compounds synthesized using “3-(Difluoromethyl)-4-methoxybenzoic acid” have shown antifungal activities in vitro against Mucor fragilis, Trichoderma atroviride, and Mucor bainieri .
Antibacterial Activity
Some of the compounds synthesized using “3-(Difluoromethyl)-4-methoxybenzoic acid” have shown moderate to good antibacterial activities . Notably, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate displayed superior antibacterial effects against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola .
Broad-Spectrum Activities
When “3-(Difluoromethyl)-4-methoxybenzoic acid” is used as a component in the synthesis of certain compounds, it can result in broad-spectrum activities . This is particularly true when it is combined with 3-(difluoromethyl-1-methyl-1H-pyrazole) or 2-Cl-pyridine .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXAHJXRMTWMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)

![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)
![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)



![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

